An In-depth Technical Guide to 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, a key building block in modern organic synthesis. Also known as 3-pyridylboronic acid pinacol ester, this versatile reagent is instrumental in the construction of complex molecules, particularly in the fields of medicinal chemistry and materials science. This document details its synthesis, physical and chemical properties, and provides a case study of its application in the synthesis of a prominent pharmaceutical agent.
Core Properties and Specifications
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a white to off-white crystalline solid at room temperature.[1] It is valued for its stability and ease of handling compared to the corresponding boronic acid, making it a preferred reagent in many synthetic applications.
| Property | Value | Citations |
| Molecular Formula | C₁₁H₁₆BNO₂ | [1] |
| Molecular Weight | 205.06 g/mol | [1][2] |
| CAS Number | 329214-79-1 | [1][2] |
| Melting Point | 102-106 °C | [1][3] |
| Boiling Point | 300.9 ± 15.0 °C (Predicted) | [3] |
| Density | 1.03 ± 0.1 g/cm³ (Predicted) | [3] |
| Solubility | Soluble in acetone and other common organic solvents. | [3] |
| Appearance | White to off-white crystalline powder | [1] |
| Storage | Inert atmosphere, Room Temperature | [3] |
Spectroscopic Data
| Spectrum Type | Key Data |
| ¹H NMR | Characteristic signals for the pyridyl protons are expected in the aromatic region (δ 7.0-9.0 ppm), and a sharp singlet for the twelve equivalent methyl protons of the pinacol group is expected around δ 1.3 ppm. |
| ¹³C NMR | Signals for the pyridine ring carbons are expected in the range of δ 120-150 ppm. The quaternary carbons of the pinacol group typically appear around δ 84 ppm, and the methyl carbons around δ 25 ppm. The carbon attached to the boron atom will also have a characteristic chemical shift. |
| FT-IR | Expected to show characteristic C-H stretching and bending frequencies for the aromatic and aliphatic groups, C=N and C=C stretching vibrations for the pyridine ring, and B-O and B-C stretching vibrations. |
| Mass Spec | The mass spectrum will show the molecular ion peak (M⁺) at m/z 205, corresponding to the molecular weight of the compound. Fragmentation patterns may include the loss of the pinacol group or parts of the pyridine ring. A mass spectrum (GC) is available that shows the expected molecular ion.[4] |
Synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
There are several established methods for the synthesis of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. The choice of method often depends on the starting materials, scale, and desired purity.
Method 1: Esterification of 3-Pyridylboronic Acid
This is a straightforward method that involves the reaction of 3-pyridylboronic acid (or its trimeric boroxine form) with pinacol. The reaction is typically carried out in a solvent such as toluene with azeotropic removal of water to drive the reaction to completion.
Experimental Protocol: [5]
-
A round-bottomed flask equipped with a magnetic stir bar, a Dean-Stark trap, and a condenser is charged with tris(3-pyridyl)boroxin (1.0 eq), pinacol (3.8 eq), and toluene.
-
The mixture is heated to reflux in an oil bath at 120 °C for approximately 2.5 hours, or until the reaction mixture turns from cloudy to clear.
-
The solution is then concentrated under reduced pressure using a rotary evaporator to yield a solid residue.
-
The solid is suspended in cyclohexane and heated to 85 °C with stirring for 30 minutes.
-
After cooling to room temperature, the slurry is filtered, and the solid is washed with cyclohexane and dried under vacuum to afford the product as a white solid.
Method 2: Miyaura Borylation
The Miyaura borylation is a palladium-catalyzed cross-coupling reaction of a halide (in this case, 3-bromopyridine or 3-chloropyridine) with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂). This method is highly efficient and tolerates a wide range of functional groups.
Experimental Protocol:
-
To a reaction vessel, add 3-bromopyridine (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (1.5 eq), and a palladium catalyst such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
Anhydrous solvent, such as dioxane or toluene, is added.
-
The reaction mixture is heated to 80-100 °C and stirred for several hours until the starting material is consumed (monitored by TLC or GC-MS).
-
After cooling to room temperature, the mixture is filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel or by recrystallization.
Method 3: Halogen-Metal Exchange followed by Borylation
This classic method involves the reaction of 3-halopyridine with an organolithium reagent (e.g., n-butyllithium) or a Grignard reagent at low temperatures to form a 3-lithiopyridine or 3-pyridyl Grignard reagent. This intermediate is then quenched with a boron electrophile, such as triisopropyl borate, followed by esterification with pinacol.
Experimental Protocol:
-
A solution of 3-bromopyridine in anhydrous THF is cooled to -78 °C under an inert atmosphere.
-
n-Butyllithium in hexanes is added dropwise, and the mixture is stirred at -78 °C for 1 hour.
-
Triisopropyl borate is added dropwise at -78 °C, and the reaction is allowed to warm to room temperature overnight.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent.
-
The organic layers are combined, dried, and concentrated to give the crude boronic acid.
-
The crude boronic acid is then esterified with pinacol as described in Method 1.
Chemical Properties and Applications
The primary utility of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine lies in its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[6] This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl structures that are common motifs in pharmaceuticals and other functional materials.
The Suzuki-Miyaura Coupling Reaction
In a typical Suzuki-Miyaura coupling, an organoboron compound (like our title compound) reacts with an organic halide or triflate in the presence of a palladium catalyst and a base.
Application in Drug Discovery: Synthesis of Abiraterone
A prominent example of the use of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in drug synthesis is in the preparation of Abiraterone.[7][8][9] Abiraterone (marketed as Zytiga) is a crucial medication for the treatment of castration-resistant prostate cancer.[5][10] The key step in its synthesis involves a Suzuki-Miyaura coupling between a steroidal enol triflate and 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine to introduce the 3-pyridyl moiety.[7][9]
Mechanism of Action of Abiraterone:
Abiraterone acts by inhibiting the enzyme CYP17A1, which is a key enzyme in the androgen biosynthesis pathway.[2][5][10] CYP17A1 has two distinct activities: 17α-hydroxylase and 17,20-lyase. By inhibiting both of these activities, Abiraterone effectively blocks the production of androgens, such as testosterone, which are critical for the growth and survival of prostate cancer cells.[2][5]
Conclusion
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a cornerstone reagent in modern organic synthesis, particularly for the construction of carbon-carbon bonds in the synthesis of pharmaceuticals and other complex molecules. Its stability, versatility in Suzuki-Miyaura coupling reactions, and the availability of multiple reliable synthetic routes make it an indispensable tool for researchers and drug development professionals. The successful application of this compound in the synthesis of the life-saving drug Abiraterone underscores its significance in medicinal chemistry. This guide provides the essential technical information for its synthesis and application, facilitating its effective use in the laboratory.
References
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. What is the mechanism of Abiraterone acetate? [synapse.patsnap.com]
- 3. urology-textbook.com [urology-textbook.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. Abiraterone acetate - Wikipedia [en.wikipedia.org]
- 6. Steroidogenic Cytochrome P450 17A1 Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN103242410A - Preparation method of abiraterone acetate - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. Abiraterone: mechanism of action, pharmacokinetics and clinical applications_Chemicalbook [chemicalbook.com]
